molecular formula C10H13ClN2O3S B2942596 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 379255-29-5

2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B2942596
CAS No.: 379255-29-5
M. Wt: 276.74
InChI Key: XZQSUXMCKHXSRR-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide typically involves the reaction of 3-(dimethylsulfamoyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action include modulation of signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(methylsulfamoyl)phenyl]acetamide
  • 2-chloro-N-[3-(ethylsulfamoyl)phenyl]acetamide
  • 2-chloro-N-[3-(propylsulfamoyl)phenyl]acetamide

Uniqueness

2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSUXMCKHXSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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